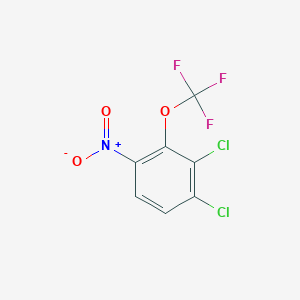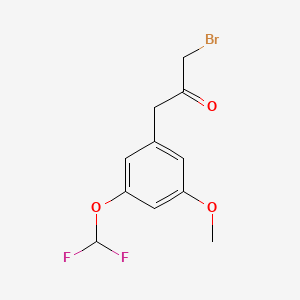
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous acidic medium at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 1-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 3-(3-(difluoromethoxy)-5-methoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the difluoromethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can also undergo nucleophilic attack, leading to the formation of covalent adducts with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: A brominated alkane used as a linker in organic synthesis.
1-Bromo-3-phenylpropane: A brominated aromatic compound used in etherification reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol used as a thiol-reactive probe.
Uniqueness
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other brominated compounds. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H11BrF2O3 |
|---|---|
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
1-bromo-3-[3-(difluoromethoxy)-5-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O3/c1-16-9-3-7(2-8(15)6-12)4-10(5-9)17-11(13)14/h3-5,11H,2,6H2,1H3 |
Clé InChI |
OSUQONOQAONJDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CC(=O)CBr)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


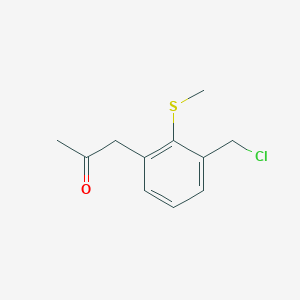
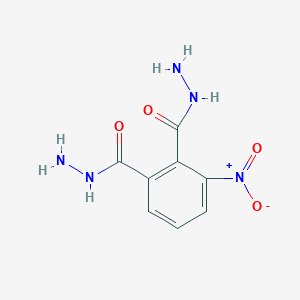

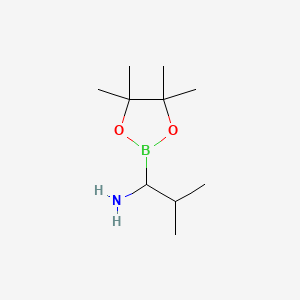

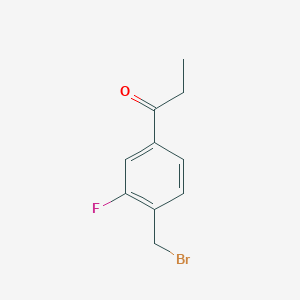



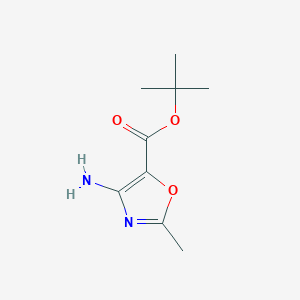

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)

